molecular formula C20H17BrN4O3 B11270935 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-butylquinazoline-2,4(1H,3H)-dione

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-butylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11270935
M. Wt: 441.3 g/mol
InChI Key: SHTDTIQCZAJMKR-UHFFFAOYSA-N
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Description

7-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-BUTYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, and a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-BUTYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 4-bromobenzohydrazide with an appropriate nitrile under acidic conditions to form the 1,2,4-oxadiazole ring.

    Construction of the Tetrahydroquinazoline Core: The oxadiazole intermediate is then reacted with a butyl-substituted anthranilic acid derivative under cyclization conditions to form the tetrahydroquinazoline core.

    Final Coupling Reaction: The final step involves coupling the oxadiazole-tetrahydroquinazoline intermediate with a suitable reagent to introduce the butyl group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

7-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-BUTYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-BUTYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 7-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-BUTYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. The bromophenyl group and oxadiazole ring are likely involved in binding to active sites of enzymes or receptors, while the tetrahydroquinazoline core may play a role in stabilizing the compound’s conformation. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)propionic acid: This compound shares the bromophenyl group but lacks the oxadiazole and tetrahydroquinazoline moieties.

    Dihydropyrazolo[1,5-a]pyrimidine derivatives: These compounds have a similar heterocyclic structure but differ in the specific functional groups and ring systems.

Uniqueness

7-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-BUTYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its combination of a bromophenyl group, an oxadiazole ring, and a tetrahydroquinazoline core. This unique structure imparts specific chemical properties and potential biological activities that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C20H17BrN4O3

Molecular Weight

441.3 g/mol

IUPAC Name

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-butyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C20H17BrN4O3/c1-2-3-10-25-19(26)15-9-6-13(11-16(15)22-20(25)27)18-23-17(24-28-18)12-4-7-14(21)8-5-12/h4-9,11H,2-3,10H2,1H3,(H,22,27)

InChI Key

SHTDTIQCZAJMKR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br)NC1=O

Origin of Product

United States

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